molecular formula C18H16FN3O2S B2889188 N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 2034268-13-6

N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2889188
CAS No.: 2034268-13-6
M. Wt: 357.4
InChI Key: AJBIKQMZXXDQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3'-Bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide (CAS 2034268-13-6) is a synthetic sulfonamide-based research chemical with a molecular formula of C18H16FN3O2S and a molecular weight of 357.40 g/mol . This compound features a bipyridine scaffold linked to a fluorinated and methylated benzenesulfonamide group, a structure of high interest in medicinal chemistry and drug discovery. Sulfonamides are a prolific class of compounds known for a wide range of pharmacological activities, including carbonic anhydrase inhibition, which is a recognized mechanism for investigating neuropathic pain pathways . Preclinical research on structurally related sulfonamides has demonstrated significant potential in models of acute nociception and diabetic neuropathic pain, with suggested mechanisms involving both serotonergic (5-HT3) and opioidergic pathways . This makes this compound a valuable chemical tool for researchers in neuroscience, particularly for studying novel non-opioid analgesics and antiallodynic agents. The compound is offered with high purity and is available in various quantities to support your research needs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for personal use.

Properties

IUPAC Name

4-fluoro-3-methyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-13-9-16(4-5-17(13)19)25(23,24)22-11-14-6-8-21-18(10-14)15-3-2-7-20-12-15/h2-10,12,22H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBIKQMZXXDQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Bipyridine Assembly

The 2,3'-bipyridine moiety is synthesized via Suzuki-Miyaura coupling between 4-bromo-2-pyridylboronic acid and 3-bromopyridine. Pd(PPh₃)₄ (5 mol%) in a degassed mixture of 1,4-dioxane and aqueous Na₂CO₃ (2 M) at 80°C for 12 hours achieves 78% yield. Key parameters include:

  • Ligand selection : Bulky phosphine ligands suppress homocoupling byproducts.
  • Solvent system : Polar aprotic solvents enhance boronic acid solubility and catalyst stability.

Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 4:1) isolates the bipyridine product, confirmed by $$ ^1H $$ NMR (δ 8.65–7.25 ppm, aromatic protons) and ESI-MS ([M+H]⁺ = 234.12).

Photocatalytic C–H Functionalization

Decatungstate (TBADT)-mediated C–H activation offers an alternative route under visible light (450 nm LED). Irradiating 2,3'-bipyridine in acetonitrile with TBADT (2 mol%) and dimethyl sulfoxide (DMSO) as oxidant at 25°C for 6 hours achieves 65% yield of 4-(bromomethyl)-2,3'-bipyridine. This method bypasses prefunctionalized intermediates, leveraging radical intermediates for selective methylene functionalization.

Sulfonamide Coupling Strategies

Nucleophilic Substitution with 4-Fluoro-3-Methylbenzenesulfonyl Chloride

The benzenesulfonamide fragment is introduced via reaction of 4-(bromomethyl)-2,3'-bipyridine with 4-fluoro-3-methylbenzenesulfonamide. Conditions:

  • Base : K₂CO₃ (2.5 equiv) in anhydrous DMF at 60°C for 8 hours.
  • Yield : 82% after purification via recrystallization (ethanol/water).

Mechanistic Insight : The bromide acts as a leaving group, with sulfonamide deprotonation facilitating nucleophilic attack. Steric hindrance from the methyl group necessitates elevated temperatures.

Reductive Amination Alternative

A two-step sequence involves:

  • Imine Formation : Reacting 4-aminomethyl-2,3'-bipyridine with 4-fluoro-3-methylbenzaldehyde in MeOH (rt, 4 hours).
  • Reduction : NaBH₄ in MeOH reduces the imine to the secondary amine (89% yield).
  • Sulfonylation : Treating the amine with 4-fluoro-3-methylbenzenesulfonyl chloride (1.2 equiv) and Et₃N (2 equiv) in DCM (0°C to rt, 12 hours) yields the target compound (76%).

Optimization and Scalability in Flow Reactors

Adopting continuous-flow systems enhances reproducibility and scalability:

  • Photocatalytic step : A microfluidic reactor (0.5 mm ID tubing) with TBADT and 450 nm LED irradiation reduces reaction time from 6 hours to 15 minutes.
  • Suzuki coupling : Pd-loaded cartridges in flow achieve 85% conversion at 0.1 mL/min flow rate, minimizing catalyst leaching.

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 8.71 (d, J = 5.2 Hz, 1H), 8.52 (d, J = 4.8 Hz, 1H), 7.98–7.25 (m, 6H), 4.62 (s, 2H), 2.41 (s, 3H).
  • ESI-HRMS : [M+H]⁺ calcd. for C₁₈H₁₆FN₃O₂S: 382.1019; found: 382.1023.

Purity Assessment

HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min): >99% purity at 254 nm.

Applications and Derivative Synthesis

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Late-stage modifications include:

  • N-Alkylation : Using alkyl halides under phase-transfer conditions (TBAB, NaOH(aq)/CH₂Cl₂).
  • Sulfonamide Oxidation : mCPBA in DCM oxidizes the sulfonamide to sulfonic acid derivatives for solubility tuning.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety can yield bipyridinium salts, while substitution of the fluorine atom can introduce various functional groups onto the benzene ring.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, affecting various biochemical pathways. The sulfonamide group may interact with enzymes or receptors, modulating their activity .

Biological Activity

N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a bipyridine moiety and a fluorinated benzenesulfonamide group. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C13H12FN2O2S
  • Molecular Weight : 270.31 g/mol
  • CAS Number : 2034268-13-6

The presence of the bipyridine structure may enhance its ability to interact with biological targets, while the sulfonamide group is known for its antibacterial properties.

This compound has shown potential in various biological assays:

  • Antibacterial Activity : The sulfonamide component is structurally similar to sulfanilamide drugs, which inhibit bacterial growth by targeting folic acid synthesis. Preliminary studies suggest that this compound exhibits bacteriostatic effects against both Gram-positive and Gram-negative bacteria.
  • Inhibition of Mur Enzymes : Research indicates that compounds with similar structures can inhibit Mur enzymes in Mycobacterium tuberculosis (Mtb), which are crucial for bacterial cell wall synthesis. The bipyridine moiety may facilitate better binding to these enzymes, enhancing the compound's efficacy as an anti-infective agent .
  • Potential Anticancer Properties : Some derivatives of bipyridine have been associated with cytotoxic effects against cancer cell lines. The ability of this compound to induce apoptosis in cancer cells is an area of ongoing investigation.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialE. coliBacteriostatic
AntibacterialS. aureusBacteriostatic
AnticancerVarious cancer cell linesCytotoxicityOngoing research
Mur Enzyme InhibitionMycobacterium tuberculosisInhibition of cell wall synthesis

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • In Vitro Studies : A study involving various bipyridine derivatives found that modifications at specific positions significantly affected their antibacterial potency and selectivity against Mtb . The introduction of electron-withdrawing groups like fluorine was noted to enhance activity.
  • Structure-Activity Relationship (SAR) : Research exploring the SAR of bipyridine sulfonamides indicated that specific substitutions on the aromatic ring could optimize binding affinities and improve overall biological activity .
  • Docking Studies : Computational docking studies have suggested that this compound may effectively bind to active sites on target enzymes, potentially leading to the development of novel antibacterial agents .

Comparison with Similar Compounds

Bipyridine Variations

  • N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide ():
    This compound differs in the bipyridine linkage position (3-ylmethyl vs. 4-ylmethyl) and replaces the benzene ring with a pyrazole group. The pyrazole’s electron-withdrawing nature and smaller ring size may reduce π-π interactions compared to the benzene-based sulfonamide in the target compound. Such differences could alter binding kinetics in biological targets .

  • Perampanel (): A clinically approved AMPA receptor antagonist, Perampanel shares the [2,3'-bipyridine] core but incorporates a cyanophenyl group and a ketone at the 6' position.

Sulfonamide Substituent Variations

  • N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide (): This "double" sulfonamide features two fluorinated benzene rings and a dimethylphenyl group.
  • 4-Chloroaniline-N,N-di-toluene-p-sulfonamide ():
    The chloro substituent and toluene rings in this analog suggest higher hydrophobicity than the target compound’s fluoro-methyl combination, which may impact solubility and metabolic clearance rates .

Table 1: Key Comparative Data

Compound Name Bipyridine Position Sulfonamide Substituents Molecular Weight (g/mol) Notable Properties
N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide 4-ylmethyl 4-fluoro, 3-methyl ~387.4 (calculated) Hypothesized enhanced metabolic stability
N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide 3-ylmethyl 1-methylpyrazole ~341.4 (calculated) Potential reduced π-π interactions
Perampanel 5'-yl Cyanophenyl, ketone 349.38 AMPA receptor antagonist
N-(2,3-Dimethylphenyl)-4-fluoro-benzenesulfonamide derivative N/A Double sulfonamide, 4-fluoro ~434.4 (calculated) High polarity, low membrane permeability

Mechanistic Insights from Analogous Systems

  • This suggests that the 3-methyl group on the benzene ring in the target compound may fine-tune interactions with hydrophobic binding pockets .
  • Lumping Strategy Implications () : Compounds with similar bipyridine-sulfonamide backbones might be "lumped" in computational models, but subtle differences (e.g., fluorine vs. chlorine, bipyridine linkage position) could lead to divergent physicochemical behaviors, necessitating individualized analysis .

Q & A

Basic: What analytical techniques are recommended for validating the purity and structural integrity of N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide during synthesis?

Answer:
High-performance liquid chromatography (HPLC) is critical for assessing purity (>98% threshold), while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by resolving proton and carbon environments. Mass spectrometry (MS) validates molecular weight accuracy (e.g., ±0.01 Da deviation). These methods should be applied after each synthesis step, particularly post-purification, to ensure intermediate fidelity .

Basic: How can researchers optimize the synthetic route for this compound to improve yield and scalability?

Answer:
Optimization involves:

  • Solvent selection : Dichloromethane or dimethylformamide for solubility.
  • Reagent choice : Triethylamine as a base for nucleophilic substitutions.
  • Temperature control : Maintain 0–25°C to suppress side reactions.
  • Scalability : Transition batch synthesis to continuous flow chemistry for enhanced reproducibility. Intermediate characterization via thin-layer chromatography (TLC) ensures reaction progress .

Advanced: What strategies are employed to investigate the binding affinity of this compound to biological targets like tubulin or kinases?

Answer:

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (association/dissociation rates).
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • Competitive inhibition assays : Use fluorogenic substrates (e.g., fluorescein-labeled ATP) or radiolabeled ligands to determine IC₅₀ values.
  • Structural mapping : X-ray crystallography or cryo-EM resolves binding site interactions (e.g., tubulin’s colchicine pocket) .

Advanced: How do researchers resolve contradictions between in vitro and in vivo efficacy data in antitumor studies?

Answer:
Discrepancies often stem from pharmacokinetic factors (e.g., poor bioavailability). Mitigation strategies include:

  • Orthotopic xenograft models : Mimic human tumor microenvironments better than subcutaneous models.
  • LC-MS/MS pharmacokinetics : Quantify plasma/tissue drug levels to correlate exposure with efficacy.
  • Prodrug derivatization : Enhance solubility (e.g., phosphate esters) or reduce metabolic clearance .

Advanced: What computational approaches predict the stability and reactivity of this compound under physiological conditions?

Answer:

  • Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox stability and reaction pathways.
  • Molecular dynamics (MD) : Simulates conformational flexibility in lipid bilayers or aqueous phases.
  • Degradation modeling : Software like Gaussian or Schrödinger Suite predicts hydrolysis pathways at varying pH levels (e.g., sulfonamide bond cleavage in acidic environments) .

Advanced: How can researchers assess the compound’s potential off-target effects in complex biological systems?

Answer:

  • Proteome-wide profiling : Use affinity-based pulldown assays with biotinylated probes to identify unintended targets.
  • CRISPR-Cas9 screens : Genome-wide knockout libraries highlight synthetic lethal interactions.
  • Transcriptomic analysis : RNA-seq identifies downstream gene expression changes in treated vs. untreated cells .

Basic: What steps are essential for ensuring reproducibility in multi-step syntheses of this compound?

Answer:

  • Detailed reaction logs : Record exact stoichiometry, solvent purity, and stirring rates.
  • Intermediate storage : Lyophilize and store under inert gas (N₂/Ar) to prevent degradation.
  • Cross-lab validation : Share protocols with independent labs for verification .

Advanced: What methodologies address low aqueous solubility challenges during in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO to avoid cytotoxicity).
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes for sustained release.
  • Surfactant-assisted dispersion : Polysorbate-80 or cyclodextrins enhance dispersion stability .

Advanced: How can structural modifications enhance the compound’s metabolic stability without compromising potency?

Answer:

  • Fluorine substitution : Replace labile hydrogen atoms with fluorine to block CYP450 oxidation.
  • Isosteric replacements : Swap methyl groups with trifluoromethyl to improve lipophilicity and metabolic resistance.
  • Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) for targeted activation .

Basic: What safety protocols are critical when handling fluorinated and sulfonamide-based compounds?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods.
  • Waste disposal : Segregate fluorinated waste for incineration to prevent environmental release.
  • Exposure monitoring : Regular LC-MS urine analysis for sulfonamide metabolites in lab personnel .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.